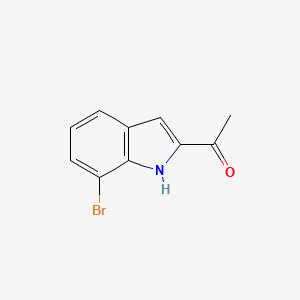
1-(7-bromo-1H-indol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Bromo-1H-indol-2-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and an ethanone group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-bromo-1H-indol-2-yl)ethanone typically involves the bromination of indole derivatives followed by acylation. One common method includes the bromination of 1H-indole at the 7th position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo-1H-indole is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Bromo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Aplicaciones Científicas De Investigación
1-(7-Bromo-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-bromo-1H-indol-2-yl)ethanone is primarily related to its interaction with biological targets. The bromine atom and ethanone group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular functions and exerting therapeutic effects .
Comparación Con Compuestos Similares
- 1-(5-Bromo-1H-indol-2-yl)ethanone
- 1-(7-Chloro-1H-indol-2-yl)ethanone
- 1-(7-Fluoro-1H-indol-2-yl)ethanone
Comparison: 1-(7-Bromo-1H-indol-2-yl)ethanone is unique due to the specific position of the bromine atom, which influences its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
1-(7-bromo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3 |
Clave InChI |
MOIYKZBNWOOPHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(N1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















